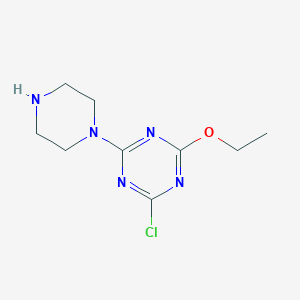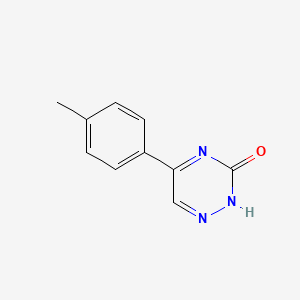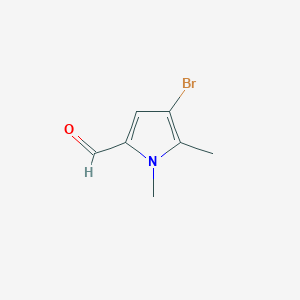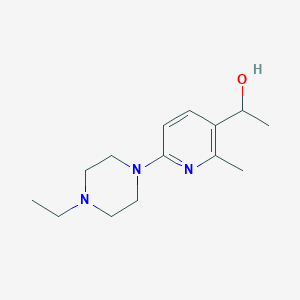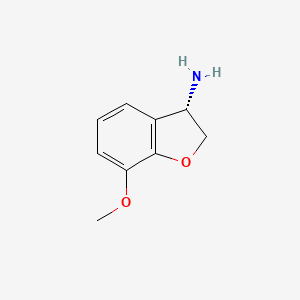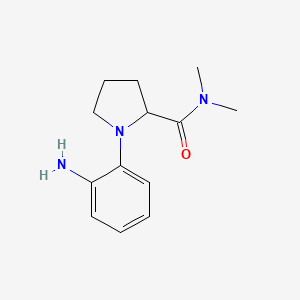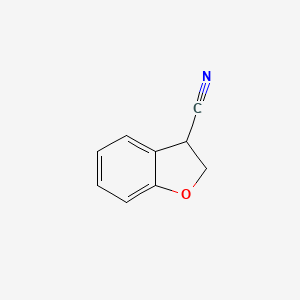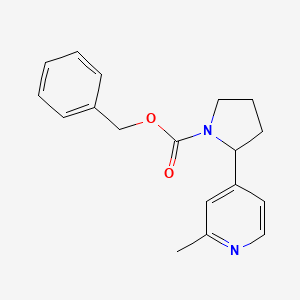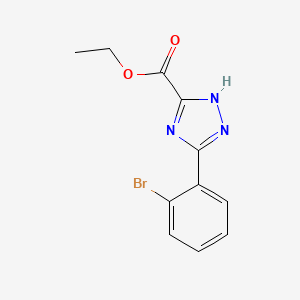
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylate ester. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of triazole N-oxides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and coordination complexes.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein. The triazole ring can participate in coordination with metal ions or other functional groups, enhancing the binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The methyl group can impact the compound’s steric properties and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
Clave InChI |
FQPSEUSHACZJRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


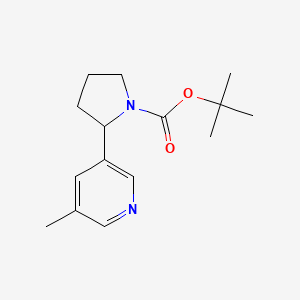
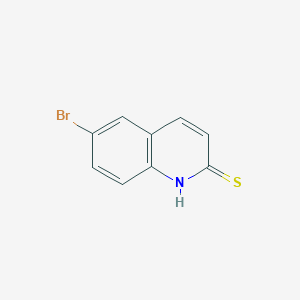
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
